

# Application Notes: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid in the Synthesis of (+)-Biotin

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## Compound of Interest

**Compound Name:** *Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid*

**Cat. No.:** B048533

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## Introduction

**Cis-2-Carbomethoxycyclohexane-1-carboxylic acid** is a chiral building block of significant utility in the stereoselective synthesis of complex natural products. Its rigid cyclohexane framework and vicinal cis-disposed functional groups—a carboxylic acid and a methyl ester—provide a valuable scaffold for the controlled introduction of multiple stereocenters. A paramount application of this molecule and its direct precursor, *cis*-1,2-cyclohexanedicarboxylic anhydride, is in the total synthesis of (+)-biotin (Vitamin H), a crucial coenzyme in various metabolic processes. This document outlines the application of **cis-2-carbamethoxycyclohexane-1-carboxylic acid** as a key intermediate in the renowned Goldberg-Sternbach synthesis of (+)-biotin, providing detailed protocols and quantitative data for researchers in organic synthesis and drug development.

## Key Features and Applications

- **Chiral Scaffold:** The predefined *cis*-stereochemistry of the two functional groups allows for predictable facial selectivity in subsequent reactions, enabling the construction of specific stereoisomers.
- **Versatile Intermediate:** The carboxylic acid and ester moieties can be selectively manipulated to introduce further complexity and build the intricate bicyclic core of biotin.

- Enantioselective Synthesis: The synthesis of the chiral, non-racemic form of **cis-2-carbomethoxycyclohexane-1-carboxylic acid** is typically achieved through the enantioselective desymmetrization of its parent meso-anhydride, a key step that establishes the absolute stereochemistry of the final natural product.

## Total Synthesis of (+)-Biotin: An Overview

The synthetic strategy for (+)-biotin employing **cis-2-carbomethoxycyclohexane-1-carboxylic acid** as a key intermediate follows the classical and efficient approach developed by Goldberg and Sternbach. The synthesis commences with the enantioselective opening of the readily available and symmetric starting material, cis-cyclohexane-1,2-dicarboxylic anhydride. This crucial step establishes the initial stereocenter, which is then elaborated through a series of transformations to construct the thiophane and ureido rings of biotin with the correct all-cis stereochemistry.

## Experimental Protocols

The following protocols detail the key transformations in the synthesis of (+)-biotin, starting from cis-cyclohexane-1,2-dicarboxylic anhydride.

### 1. Enantioselective Desymmetrization of cis-Cyclohexane-1,2-dicarboxylic Anhydride

This step is critical for establishing the chirality of the final product. The meso-anhydride is opened with an alcohol in the presence of a chiral catalyst to yield the chiral monoester, **cis-2-carbomethoxycyclohexane-1-carboxylic acid**.

- Reagents and Materials:
  - cis-Cyclohexane-1,2-dicarboxylic anhydride
  - Methanol (anhydrous)
  - Chiral catalyst (e.g., modified cinchona alkaloids like dihydroquinidine (DHQD) derivatives)
  - Anhydrous solvent (e.g., toluene, dichloromethane)
  - Inert atmosphere (Nitrogen or Argon)

- Procedure:

- To a solution of cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 equiv) in anhydrous toluene at -40 °C under an inert atmosphere, add the chiral catalyst (e.g., DHQD-PHN, 20 mol%).
- Slowly add anhydrous methanol (1.5 equiv) to the reaction mixture.
- Stir the reaction at -40 °C and monitor its progress by TLC or HPLC.
- Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- The crude product, **cis-2-carbomethoxycyclohexane-1-carboxylic acid**, can be purified by column chromatography on silica gel.

## 2. Chemoselective Reduction to Chiral Lactone

The resulting chiral monoester is then selectively reduced to form a key lactone intermediate.

- Reagents and Materials:

- **cis-2-Carbomethoxycyclohexane-1-carboxylic acid**
- Reducing agent (e.g., Borane-tetrahydrofuran complex, BH3·THF)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Inert atmosphere (Nitrogen or Argon)

- Procedure:

- Dissolve **cis-2-carbomethoxycyclohexane-1-carboxylic acid** (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C.

- Slowly add a solution of BH<sub>3</sub>·THF (1.0 M in THF, 2.0 equiv) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction by the slow addition of methanol at 0 °C.
- Concentrate the reaction mixture under reduced pressure.
- The resulting crude lactone is often used in the next step without further purification, or can be purified by column chromatography.

#### Subsequent Steps:

The chiral lactone is then converted to a thiolactone, followed by the introduction of the biotin side chain and formation of the ureido ring to complete the synthesis of (+)-biotin. These subsequent steps are well-established in the literature.

## Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the chiral lactone intermediate for (+)-biotin.

Step	Starting Material	Product	Reagents and Condition	Yield (%)	Enantiomeric Excess (ee %)	Reference
1. Enantioselective Desymmetrization	cis-Cyclohexene-1,2-dicarboxylic anhydride	cis-2-Carbomethoxycyclohexane-1-carboxylic acid	Methanol, DHQD-PHN (20 mol%), Toluene, -40 °C	~93	~93	[1]
2. Chemoselective Reduction	Carbamethoxycyclohexane-1-carboxylic acid	Chiral Lactone Intermediate	BH3·THF, THF, 0 °C to rt	~88	-	[1]

## Visualizations

Logical Workflow for the Initial Steps of (+)-Biotin Synthesis

cis-Cyclohexane-1,2-dicarboxylic Anhydride

Methanol,  
Chiral Catalyst

Enantioselective  
Desymmetrization

cis-2-Carbomethoxycyclohexane-  
1-Carboxylic Acid

BH<sub>3</sub>·THF

Chemoselective  
Reduction

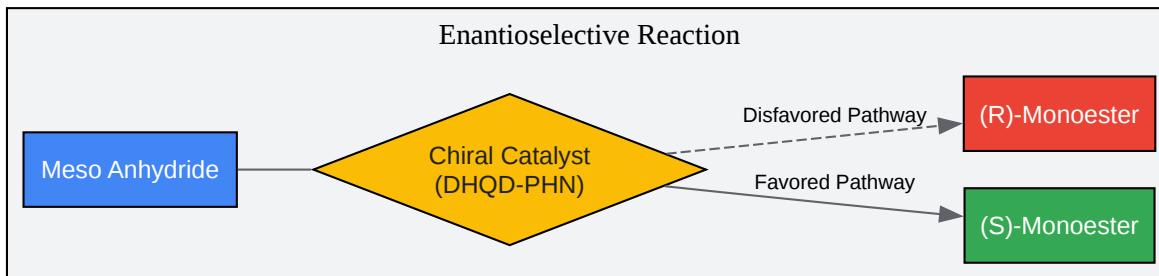
Chiral Lactone  
Intermediate

(+)-Biotin Synthesis  
(Further Steps)

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Caption: Key transformations in the early stages of (+)-biotin synthesis.

Signaling Pathway Analogy: Stereochemical Control



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Caption: Enantioselective control in the formation of the chiral monoester.

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## References

- 1. researchgate.net [researchgate.net]
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